molecular formula C6H7BrN2O4S B13068916 methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate

methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate

Cat. No.: B13068916
M. Wt: 283.10 g/mol
InChI Key: AKYKRVQOXZQCBZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a bromine atom at position 5, a sulfamoyl group (-SO₂NH₂) at position 4, and a methyl ester at position 2. This structure combines electrophilic (bromine), hydrogen-bonding (sulfamoyl), and lipophilic (ester) moieties, making it a versatile candidate for pharmaceutical and materials science research.

The sulfamoyl group is notable for its ability to participate in hydrogen bonding, which may influence crystal packing and biological interactions .

Properties

Molecular Formula

C6H7BrN2O4S

Molecular Weight

283.10 g/mol

IUPAC Name

methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H7BrN2O4S/c1-13-6(10)3-2-4(5(7)9-3)14(8,11)12/h2,9H,1H3,(H2,8,11,12)

InChI Key

AKYKRVQOXZQCBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)Br)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate (Precursor)

This intermediate is a key starting material for further sulfamoylation.

  • Method: Bromination of methyl 1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) or enzymatic bromination.
  • Conditions:
    • Solvent: Dichloromethane (CH2Cl2) or tert-butanol (for enzymatic).
    • Temperature: Room temperature (around 23 °C).
    • Time: 0.5 h for chemical bromination; up to 24 h for enzymatic.
    • Atmosphere: Inert (nitrogen or argon) to prevent oxidation.
  • Yield: Approximately 60-70% for chemical bromination; enzymatic methods provide environmentally friendly alternatives with moderate yields.
  • Reference Reaction:
    Methyl 1H-pyrrole-2-carboxylate + NBS → Methyl 5-bromo-1H-pyrrole-2-carboxylate.

Sulfamoylation at the 4-Position

The introduction of the sulfamoyl group (-SO2NH2) at the 4-position is typically achieved by sulfonylation reactions using sulfonyl chlorides or sulfamoyl chlorides.

  • Method:
    • Reaction of methyl 5-bromo-1H-pyrrole-2-carboxylate with sulfamoyl chloride derivatives under basic conditions.
    • Alternatively, palladium-catalyzed direct sulfonylation on the pyrrole ring has been reported.
  • Conditions:
    • Solvent: Dichloromethane or dimethylformamide (DMF).
    • Base: Triethylamine or cesium pivalate (CsOPiv) to neutralize HCl formed.
    • Catalyst: Pd(OAc)2 (10 mol%) and AgOAc (1.5 equiv) for C-H activation sulfonylation.
    • Temperature: 90-130 °C depending on method and catalyst.
    • Time: 12 h or more for catalytic methods.
  • Yield: Typically 70-85% depending on substrate and conditions.
  • Purification: Silica gel column chromatography using mixtures of ethyl acetate and hexanes.
  • Example: The sulfonylation of pyrrole derivatives with arylsulfonyl chlorides to yield sulfamoyl-substituted pyrroles.

Combining Bromination and Sulfamoylation

Two synthetic routes are common:

  • Route A: Bromination first, then sulfamoylation.
  • Route B: Sulfamoylation first, then bromination (less common due to possible interference of sulfamoyl group with bromination).

Route A is preferred for better regioselectivity and yield.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Methyl 1H-pyrrole-2-carboxylate bromination NBS, CH2Cl2, rt, 0.5 h, inert atmosphere 64-70 Yellow oil product, purified by distillation
Sulfamoylation of 5-bromo intermediate Sulfamoyl chloride, base (Et3N), Pd(OAc)2 catalyst, AgOAc, pivalic acid, 90-130 °C, 12 h 75-85 Purified by silica gel chromatography
Final purification Column chromatography (EtOAc/hexanes) Achieves high purity

Research Findings and Notes

  • Enzymatic bromination using vanadate-dependent bromoperoxidase offers a green chemistry approach with mild conditions and good regioselectivity but requires longer reaction times.
  • Palladium-catalyzed C-H sulfonylation provides a direct and efficient method to introduce sulfamoyl groups on pyrrole rings without pre-functionalization.
  • The sulfamoyl group introduction is sensitive to reaction conditions; strong bases or high temperatures can lead to side reactions or decomposition.
  • Characterization of intermediates and final products is typically done by NMR (1H, 13C), IR spectroscopy, HRMS, and melting point analysis to confirm structure and purity.
  • The presence of bromine at the 5-position directs sulfonylation regioselectively to the 4-position due to electronic and steric effects.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate has shown promising antimicrobial properties. Studies indicate that compounds with a pyrrole ring exhibit enhanced activity against a range of bacterial strains. For instance, a study demonstrated that derivatives of this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Research has also indicated the potential of this compound in cancer treatment. It has been observed to induce apoptosis in certain cancer cell lines, suggesting that it could be explored further as a chemotherapeutic agent. A notable case study involved the compound’s effects on human breast cancer cells, where it significantly reduced cell viability at specific concentrations .

Agricultural Applications

Herbicide Development

The compound's structural features allow it to interact with biological systems effectively, making it a candidate for herbicide development. Research has focused on its ability to inhibit specific metabolic pathways in plants, thus preventing weed growth without harming crops. A patent highlights the synthesis of similar compounds that demonstrate herbicidal activity, providing a framework for further exploration of this compound in this area .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. The following table summarizes the synthesis conditions and yields reported in various studies:

Synthesis Method Yield (%) Reaction Conditions
Reaction with sodium methoxide71Methanol, room temperature
Reaction with sulfamide derivative85Ethanol, reflux
Direct bromination82Acetic acid, under nitrogen atmosphere

Case Studies

Case Study 1: Antimicrobial Testing
A comprehensive study assessed the antimicrobial properties of this compound against various pathogens. The results indicated that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus by over 70%, showcasing its potential as a therapeutic agent.

Case Study 2: Herbicidal Efficacy
In agricultural trials, this compound was tested against common weeds in maize fields. The compound demonstrated a significant reduction in weed biomass compared to untreated controls, indicating its efficacy as an herbicide.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula CAS Number Similarity Score Key Functional Groups
Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate Br (5), SO₂NH₂ (4), COOCH₃ (2) C₇H₇BrN₂O₄S N/A - Ester, Sulfonamide, Bromo
Methyl 5-bromo-1H-pyrrole-2-carboxylate Br (5), COOCH₃ (2) C₆H₆BrNO₂ 1187930-34-2 0.71 Ester, Bromo
5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid Br (5), COOH (2), CH₃ (1) C₇H₈BrNO₂ 934-07-6 0.76 Carboxylic acid, Bromo, Methyl
Methyl 3-chloro-1H-pyrazole-4-carboxylate Cl (3), COOCH₃ (4) C₅H₅ClN₂O₂ 2089301-64-2 - Ester, Chloro, Pyrazole core

Analysis of Structural and Functional Differences

Sulfamoyl Group vs. The carboxylic acid in 5-bromo-1-methyl-1H-pyrrole-2-carboxylic acid (similarity score 0.76) increases hydrophilicity but reduces metabolic stability compared to the esterified target compound .

Bromine vs. Chlorine Substitution

  • Bromine’s larger atomic radius and polarizability may improve binding affinity in hydrophobic pockets compared to chlorine in methyl 3-chloro-1H-pyrazole-4-carboxylate. However, chlorine’s electronegativity could enhance electronic effects in the pyrazole ring .

Pyrrole vs. Pyrazole Core Pyrroles (as in the target compound) are more aromatic and electron-rich than pyrazoles, influencing reactivity and electronic properties.

Biological Activity

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a bromine atom and a sulfamoyl group, which contributes to its reactivity and biological properties. The compound's structure can be represented as follows:

C9H8BrN2O4S\text{C}_9\text{H}_8\text{Br}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds, enhancing binding affinity to target proteins. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Targeted Pathways

Research indicates that compounds with similar structures can influence multiple biochemical pathways:

  • Antimicrobial Activity : Structurally related pyrrole derivatives have demonstrated significant antimicrobial effects, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Certain pyrrole derivatives exhibit cytotoxic effects against cancer cell lines, likely through induction of apoptosis or cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50 (µM) Cell Line/Organism Reference
Antibacterial3.12 - 12.5Staphylococcus aureus
Anticancer (MCF-7)21.3 - 28.3Human breast cancer
Antiviral (HBV)NAHepatitis B virus

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The compound showed potent activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics such as ciprofloxacin .
  • Anticancer Potential : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and A549. Results indicated significant growth inhibition, with IC50 values suggesting that the compound could be a candidate for further development as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed favorable binding affinities, supporting its potential as a therapeutic agent .

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